Welcome to the BenchChem Online Store!
molecular formula C12H23N B8661938 N-(Hex-5-en-1-yl)hex-5-en-1-amine CAS No. 157099-65-5

N-(Hex-5-en-1-yl)hex-5-en-1-amine

Cat. No. B8661938
M. Wt: 181.32 g/mol
InChI Key: RFDSGAGBPXOEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07098226B2

Procedure details

Next, ethanol (8.6 ml) and potassium hydroxide (0.85 g, 13 mmol) were added to 3-(di-5-hexenyl)aminopropionitrile (2.0 g, 8.6 mmol), and the mixture was refluxed for 7.5 hours. The reaction mixture was allowed to stand, and then water (150 ml) and chloroform (150 ml) were added to the reaction mixture. Layers were separated, and the organic layer was dried over sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography to give 0.32 g (21%) of the titled compound as a pale yellow oily matter.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
3-(di-5-hexenyl)aminopropionitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
C(O)C.[OH-].[K+].[CH2:6]([N:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22])CCC#N)[CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].O>C(Cl)(Cl)Cl>[CH2:6]([NH:12][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22])[CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.85 g
Type
reactant
Smiles
[OH-].[K+]
Name
3-(di-5-hexenyl)aminopropionitrile
Quantity
2 g
Type
reactant
Smiles
C(CCCC=C)N(CCC#N)CCCCC=C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7.5 hours
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
Layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by basic silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCC=C)NCCCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.